1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(thiophene-2-carbonyl)piperazine
Description
This compound features a triazolopyridazine core substituted at position 3 with a furan-2-yl group and at position 6 with a piperazine moiety linked to a thiophene-2-carbonyl group. The triazolopyridazine scaffold is known for its versatility in medicinal chemistry, often contributing to binding interactions with biological targets such as kinases or bromodomains . The furan and thiophene heterocycles introduce aromatic and electronic diversity, which may influence solubility, metabolic stability, and target affinity.
Properties
IUPAC Name |
[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c25-18(14-4-2-12-27-14)23-9-7-22(8-10-23)16-6-5-15-19-20-17(24(15)21-16)13-3-1-11-26-13/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBCZUUFVCTGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(thiophene-2-carbonyl)piperazine typically involves multi-step reactions. The process begins with the preparation of the core triazolo[4,3-b]pyridazine scaffold, followed by the introduction of furan and thiophene groups. The final step involves the coupling of the piperazine moiety. Common reagents used in these reactions include hydrazine derivatives, furan-2-carboxylic acid, thiophene-2-carbonyl chloride, and piperazine. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(thiophene-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The triazolo[4,3-b]pyridazine core can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(thiophene-2-carbonyl)piperazine exhibit significant anticancer activity. The mechanisms often involve:
- Inhibition of tubulin polymerization : Leading to cell cycle arrest in the G(2)/M phase.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
Studies have shown that derivatives with similar structures can selectively inhibit cancer cell lines such as colorectal adenocarcinoma and lung cancer cells, demonstrating potential as therapeutic agents against various malignancies .
Neuroprotective Effects
The potential neuroprotective effects of this compound have been investigated in the context of neurodegenerative diseases. The presence of the triazole ring may enhance its ability to cross the blood-brain barrier and interact with central nervous system targets.
Research has indicated that similar compounds can exhibit:
- Antioxidant properties : Reducing oxidative stress in neuronal cells.
- Inhibition of neuroinflammatory pathways : Providing a protective effect against neurodegeneration.
Antibacterial Activities
The compound has also shown promise in antibacterial applications. Its structural components allow it to interact effectively with bacterial enzymes and receptors. Studies have reported that derivatives of triazole compounds demonstrate:
- Inhibition of bacterial growth : Particularly against Gram-positive and Gram-negative bacteria.
- Mechanisms involving disruption of bacterial cell wall synthesis : Leading to cell lysis.
Case Studies and Research Findings
Numerous studies have documented the synthesis and evaluation of compounds related to This compound :
- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their anticancer activity against various cell lines. The most potent derivatives showed IC50 values in the nanomolar range against specific cancer types .
- Neuroprotective Studies : Another research project focused on evaluating the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. Results indicated significant reductions in cell death and improved viability .
- Antibacterial Screening : A comprehensive screening against multiple bacterial strains revealed that certain derivatives exhibited strong antibacterial activity, with minimum inhibitory concentrations comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(thiophene-2-carbonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Modifications
AZD5153 (BET Bromodomain Inhibitor)
- Structure: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one.
- Key Differences: Substitution at position 3: Methoxy group vs. furan-2-yl in the target compound. Piperazine modification: Bivalent phenoxyethyl-piperazine vs. thiophene-2-carbonyl-piperazine.
- Pharmacological Impact: AZD5153 exhibits bivalent binding to BET bromodomains, enhancing potency (IC₅₀ < 10 nM) .
N-(2-Fluorophenyl)-4-[3-(2-Furyl)[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]-1-Piperazinecarboxamide
- Structure : Similar triazolopyridazine-piperazine scaffold but with a 2-fluorophenyl carboxamide substituent.
- Key Differences :
- Substituent on piperazine: Carboxamide vs. thiophene carbonyl .
- Functional Impact :
Piperazine Substituent Variations
BG14868 (1-(4-Fluorobenzoyl)-4-[3-(Furan-2-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Piperazine)
- Structure : Features a 4-fluorobenzoyl group on piperazine.
- Comparison :
- The thiophene-2-carbonyl group in the target compound replaces BG14868’s fluorobenzoyl.
- Implications :
1-{3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}Piperazine Dihydrochloride
Heterocyclic Modifications
6-(Furan-2-yl)-3-((Pyridin-3-ylmethyl)Thio)-[1,2,4]Triazolo[4,3-b]Pyridazine
- Structure : Substituted with pyridinylmethylthio at position 3.
- Comparison: The target compound’s furan-2-yl vs.
- Activity Notes: Sulfur-containing substituents (e.g., thioethers) may improve membrane permeability but increase oxidation risks .
Biological Activity
The compound 1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(thiophene-2-carbonyl)piperazine is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and the mechanisms underlying its biological effects.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 380.4 g/mol. The structure consists of a piperazine ring substituted with a thiophene moiety and a triazolo-pyridazine framework, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₆O₂S |
| Molecular Weight | 380.4 g/mol |
| CAS Number | 1105219-33-7 |
Antimicrobial Activity
Research into the antimicrobial properties of compounds containing the triazole and pyridazine scaffolds has shown promising results. Studies have indicated that derivatives of these compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of cell wall synthesis or disruption of essential biochemical pathways in bacteria .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Compounds derived from the triazole scaffold have been shown to induce apoptosis in cancer cells. For instance, studies have demonstrated that certain triazole derivatives exhibit cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 27.3 μM to 6.2 μM . The structural features of the compound likely facilitate interactions with cellular targets involved in proliferation and survival pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Some studies have explored the effects of similar triazole-based compounds on inflammatory markers, indicating potential therapeutic applications in conditions characterized by chronic inflammation .
The biological activity of This compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may act as an enzyme inhibitor, disrupting metabolic pathways critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : Through the activation of apoptotic pathways, this compound can lead to programmed cell death in malignant cells.
- Cellular Signaling Modulation : It may modulate signaling pathways involved in inflammation and immune responses.
Case Studies
Several studies have investigated the biological activity of related compounds:
- A study reported that a series of triazole derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 μM .
- Another research highlighted the anticancer activity of 1,2,4-triazoles against various cancer cell lines, indicating their potential as lead compounds for drug development .
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
Methodological Answer: The synthesis involves multi-step heterocyclic coupling and functionalization:
Triazolo-pyridazine Core Formation : Use cyclocondensation of hydrazine derivatives with pyridazine precursors, as demonstrated in triazolo-thiadiazole syntheses .
Furan and Thiophene Incorporation : Introduce the furan-2-yl group via Suzuki-Miyaura coupling or nucleophilic substitution, and attach the thiophene-2-carbonyl moiety to piperazine using acyl chloride intermediates .
Piperazine Functionalization : Employ N-acylation with thiophene-2-carbonyl chloride under inert conditions (e.g., dry THF, 0–5°C) .
Q. Key Characterization Steps :
Q. What safety protocols are critical during synthesis?
Methodological Answer:
- Hazard Mitigation : Refer to safety data sheets (SDS) of structurally similar triazolo-pyridazines (e.g., HD-8810 in ), which highlight:
- Use of PPE (gloves, goggles, lab coat).
- Avoidance of inhalation/ingestion (work in fume hoods).
- Emergency Procedures : Follow SDS guidelines for spills (neutralize with inert absorbents) and exposure (rinse skin/eyes for 15 minutes) .
Q. Which spectroscopic techniques are essential for characterization?
Methodological Answer:
Advanced Research Questions
Q. How can computational modeling optimize synthetic conditions?
Methodological Answer:
- Reaction Pathway Simulation : Use DFT calculations (Gaussian or ORCA) to predict energetics of cyclocondensation or acylation steps .
- Solvent Optimization : COSMO-RS models to select solvents improving yield (e.g., DMF vs. THF) .
- Case Study : ’s temperature-dependent synthesis of triazine derivatives can guide parameter screening (e.g., 60°C vs. reflux).
Q. How to address contradictions in reported biological activity data?
Methodological Answer:
Assay Standardization :
- Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across cell lines (e.g., HeLa vs. MCF-7) .
Dose-Response Analysis :
Metabolic Stability :
Q. What strategies establish structure-activity relationships (SAR) for analogs?
Methodological Answer:
Q. Synthesis Workflow for SAR :
Parallel Synthesis : Use robotic liquid handlers to generate 10–20 analogs with varied substituents.
High-Throughput Screening : Test against kinase panels (e.g., EGFR, VEGFR2) to identify hit candidates .
Q. How to troubleshoot low yields in piperazine acylation steps?
Methodological Answer:
- Common Pitfalls :
- Process Optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
